molecular formula C10H21BrO B13637617 1-Bromo-2-(isobutoxymethyl)-3-methylbutane

1-Bromo-2-(isobutoxymethyl)-3-methylbutane

Cat. No.: B13637617
M. Wt: 237.18 g/mol
InChI Key: PXYBSBBMELUSNP-UHFFFAOYSA-N
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Description

1-Bromo-2-(isobutoxymethyl)-3-methylbutane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a carbon chain, which also includes an isobutoxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(isobutoxymethyl)-3-methylbutane can be achieved through several methods. One common approach involves the bromination of 2-(isobutoxymethyl)-3-methylbutane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The choice of brominating agent and reaction conditions can be optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(isobutoxymethyl)-3-methylbutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-Bromo-2-(isobutoxymethyl)-3-methylbutane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(isobutoxymethyl)-3-methylbutane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which can then react with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: Similar in structure but lacks the isobutoxymethyl group.

    1-Bromo-2-(methoxymethyl)benzene: Contains a methoxymethyl group instead of an isobutoxymethyl group.

    1-Bromo-2-butyne: Contains a triple bond instead of the isobutoxymethyl group.

Uniqueness

1-Bromo-2-(isobutoxymethyl)-3-methylbutane is unique due to the presence of the isobutoxymethyl group, which imparts specific steric and electronic properties

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

1-bromo-3-methyl-2-(2-methylpropoxymethyl)butane

InChI

InChI=1S/C10H21BrO/c1-8(2)6-12-7-10(5-11)9(3)4/h8-10H,5-7H2,1-4H3

InChI Key

PXYBSBBMELUSNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CBr)C(C)C

Origin of Product

United States

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